Cas no 831-61-8 (Ethyl gallate)

Ethyl gallate is a naturally occurring ester derived from gallic acid, offering improved stability and efficacy as a preservative in personal care and cosmetic formulations. It provides broad-spectrum antimicrobial activity against bacteria, yeast, and mold, enhancing product shelf life while minimizing the risk of contamination.
Ethyl gallate structure
Ethyl gallate structure
Product Name:Ethyl gallate
CAS No:831-61-8
MF:C9H10O5
MW:198.172703266144
MDL:MFCD00016430
CID:40038
PubChem ID:13250
Update Time:2025-12-23

Ethyl gallate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,4,5-trihydroxybenzoate
    • 3,4,5-Trihydroxybenzoic acid ethyl ester
    • Gallic acid ethyl ester
    • Ethyl gallate
    • Ethyl Gallate [for Determination of Total Polyphenol Content]
    • Ethyl Gallate(Ethyl 3,4,5-Trihydroxybenzoate)
    • ETHYLGALLATE(RG)
    • 3,4,5-trihydroxyethylbenzoate
    • Gallic acid ethyl
    • N-ETHYLGALLATE
    • Nipa No. 48
    • nipa48
    • nipagallina
    • Phyllemblin
    • Progallin A
    • [ "" ]
    • Nipagallin A
    • Ethylgallate
    • Benzoic acid, 3,4,5-trihydroxy-, ethyl ester
    • Gallic acid, ethyl ester
    • NIPA 48
    • Ethyl-3,4,5-trihydroxybenzoate
    • Ethylester kyseliny gallove
    • Ethylester kyseliny gallove [Czech]
    • 235I6UDD3L
    • VFPFQHQNJCMNBZ-UHFFFAOYSA-N
    • NSC402626
    • Gallic acid, ethyl ester (6CI, 8CI)
    • Phyllemblin (7CI)
    • NSC 402626
    • "Ethyl 345-trihydroxybenzoate
    • MDL: MFCD00016430
    • Inchi: 1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3
    • InChI Key: VFPFQHQNJCMNBZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(O)C(O)=C(O)C=1)OCC
    • BRN: 2116014

Computed Properties

  • Exact Mass: 198.05300
  • Monoisotopic Mass: 198.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 87
  • Surface Charge: 0
  • Tautomer Count: 14
  • Molecular Weight: 198.17

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2539 (rough estimate)
  • Melting Point: 151.0 to 155.0 deg-C
  • Boiling Point: 255.48°C (rough estimate)
  • Flash Point: 185 °C
  • Refractive Index: 1.4570 (estimate)
  • Solubility: 7.439e+004 mg/L @ 25 °C (est)
  • Water Partition Coefficient: dissolution
  • PSA: 86.99000
  • LogP: 0.98010
  • Solubility: dissolve in water

Ethyl gallate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H317-H319-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: S24/25
  • RTECS:LW7700000
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ethyl gallate Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Ethyl gallate Pricemore >>

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Ethyl gallate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 35 min, 40 °C
Reference
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

Production Method 3

Reaction Conditions
1.1 Catalysts: Tannase
Reference
Enzymic synthesis of gallic acid esters
Weetall, Howard H., Applied Biochemistry and Biotechnology, 1985, 11(1), 25-8

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Pyridine Solvents: Diethyl ether ;  2 - 4 h, 80 °C
2.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Reference
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
Reference
New liquid crystals derived from thiophene connected to the 1,2,4-oxadiazole heterocycle
Girotto, Edivandro; et al, Liquid Crystals, 2016, 43(12), 1768-1777

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol
1.2 Reagents: Acetyl bromide
Reference
Acetyl bromide-alcohols as convenient reaction systems for: a) removal of N-tert-Boc, N-CBZ and N-Ac protective groups b) esterifications and transesterifications c) debenzylation of aryl-O-benzyl ethers
Lesk, Anat; et al, Synthetic Communications, 1999, 29(8), 1405-1408

Production Method 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Toluene ;  rt; rt → reflux; 8 - 12 h, reflux
Reference
Evaluation of anti-herpetic and antioxidant activities, and cytotoxic and genotoxic effects of synthetic alkyl-esters of gallic acid
Savi, Luciane A.; et al, Arzneimittel Forschung, 2005, 55(1), 66-75

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  7 h, 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Removal of benzyl protective groups of phenolic hydroxyl groups
Yang, Li-shou; et al, Huaxue Shiji, 2017, 39(10), 1113-1116

Production Method 9

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Novel chemoselective de-esterification of esters of polyacetoxy aromatic acids by lipases
Parmar, Virinder S.; et al, Tetrahedron, 1997, 53(6), 2163-2176

Production Method 10

Reaction Conditions
1.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
Reference
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  15 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  1,4-Dioxane ,  Water ;  6 h, 120 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Reference
Antiproliferative and apoptosis-inducing activities of alkyl gallate and gallamide derivatives related to (-)-epigallocatechin gallate
Dodo, Kosuke; et al, Bioorganic & Medicinal Chemistry, 2008, 16(17), 7975-7982

Ethyl gallate Raw materials

Ethyl gallate Preparation Products

Ethyl gallate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:831-61-8)Ethyl gallate
Order Number:A840515
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):183.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:831-61-8)Ethyl gallate
Order Number:sfd8069
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:831-61-8)Ethyl gallate
Order Number:LE10327;LE5679153
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com

Ethyl gallate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Ethyl gallate

Ethyl gallate (CAS No. 831-61-8): A Comprehensive Overview of Its Applications and Recent Research Findings

Ethyl gallate, chemically known by its CAS number 831-61-8, is a naturally occurring phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of gallic acid, ethyl gallate is widely recognized for its diverse biological activities, which have made it a subject of extensive study in both academic and industrial settings. This article provides a detailed exploration of ethyl gallate, focusing on its chemical properties, potential applications, and the latest research findings that highlight its significance in modern science.

The molecular structure of ethyl gallate consists of a gallic acid moiety esterified with ethanol, resulting in a compound that exhibits remarkable stability and solubility characteristics. These properties make it an attractive candidate for various biochemical and pharmacological applications. Ethyl gallate is primarily found in plants, particularly in fruits and nuts, where it serves as a natural antioxidant and protective agent against oxidative stress. Its widespread presence in the plant kingdom underscores its ecological importance and potential utility in human health.

One of the most compelling aspects of ethyl gallate is its potent antioxidant activity. Reactive oxygen species (ROS) are known to contribute to cellular damage and are implicated in numerous pathological conditions, including aging, inflammation, and cancer. Ethyl gallate has been shown to scavenge ROS effectively, thereby protecting cells from oxidative damage. This property has led to its investigation as a potential therapeutic agent in conditions where oxidative stress plays a significant role.

In recent years, researchers have delved into the anti-inflammatory properties of ethyl gallate. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, arthritis, and metabolic syndromes. Studies have demonstrated that ethyl gallate can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that ethyl gallate may have therapeutic potential in managing inflammatory conditions without the side effects associated with conventional anti-inflammatory drugs.

The antimicrobial properties of ethyl gallate have also been extensively studied. Microbial infections remain a significant global health challenge, and the rise of antibiotic-resistant strains has necessitated the search for novel antimicrobial agents. Ethyl gallate has been found to exhibit broad-spectrum antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a promising candidate for developing new antimicrobial formulations and strategies.

Furthermore, ethyl gallate has shown promise in neuroprotective applications. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of oxidative stress and inflammation in the brain. Ethyl gallate's ability to mitigate these processes has led to investigations into its potential role in preventing or slowing the progression of these diseases. Preclinical studies have suggested that ethyl gallate can protect neurons from damage caused by oxidative stress and inflammatory mediators.

The role of ethyl gallate in cancer research is another area of significant interest. Cancer cells exhibit increased proliferation and resistance to apoptosis compared to normal cells. Ethyl gallate has been found to induce apoptosis in cancer cells while sparing healthy cells, making it a potential candidate for cancer therapy. Additionally, its ability to inhibit angiogenesis—the formation of new blood vessels that supply nutrients to tumors—further underscores its anti-cancer potential.

The pharmacokinetic profile of ethyl gallate is also an important consideration for its therapeutic applications. Studies have shown that ethyl gallate is well-absorbed after oral administration and exhibits moderate bioavailability. Its stability in biological systems allows for prolonged activity, which could be advantageous for chronic conditions requiring long-term treatment.

The synthesis of ethyl gallate presents both opportunities and challenges for industrial-scale production. Traditional methods often rely on plant extraction, which can be labor-intensive and subject to variability due to environmental factors. However, advancements in chemical synthesis have made it possible to produce ethyl gallate through more controlled and efficient processes. These developments hold promise for scaling up production while maintaining high purity standards.

The safety profile of ethyl gallate is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have indicated that ethyl gallate is generally well-tolerated at doses relevant to therapeutic use. However, further research is needed to fully understand any potential long-term effects or interactions with other medications.

In conclusion, ethyl gallate (CAS No.831-61-8) is a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, and beyond. Its potent antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer properties make it a compound of great interest for researchers worldwide. As our understanding of its mechanisms of action continues to grow, so too does its potential as a therapeutic agent for various human diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:831-61-8)Ethyl gallate
A840515
Purity:99%
Quantity:500g
Price ($):183.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:831-61-8)Ethyl gallate
sfd8069
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email